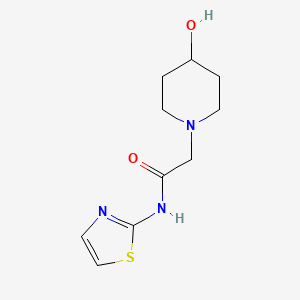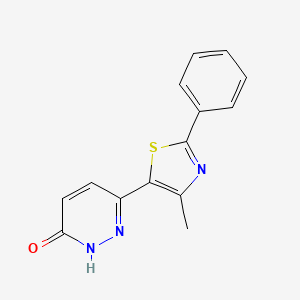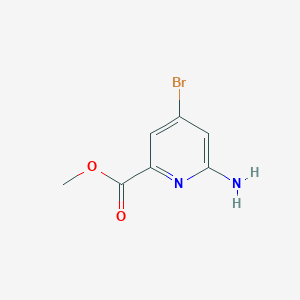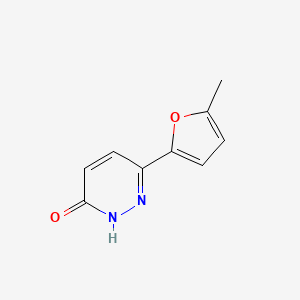
2-(4-chlorobenzyl)-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one
Overview
Description
The compound “2-(4-chlorobenzyl)-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one” is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound. It has a benzyl group substituted at the 2nd position and a hydroxy group at the 5th position of the isoquinoline structure .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an isoquinoline ring, which is a fused two-ring system, with a benzene ring fused to a pyridine ring. The 4-chlorobenzyl group would be attached to one of the carbon atoms of the isoquinoline ring, and a hydroxy group would be attached to another carbon atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the aromatic isoquinoline ring and the functional groups attached to it. The benzyl group might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The hydroxy group could potentially be involved in reactions such as oxidation or esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors influencing its properties could include the presence of the aromatic isoquinoline ring, the electronegativity of the chlorine atom in the chlorobenzyl group, and the ability of the hydroxy group to form hydrogen bonds .Scientific Research Applications
Laboratory Chemical Synthesis
This compound is utilized as a laboratory chemical for the synthesis of various substances. Its role in the formation of new chemical entities makes it valuable for research in medicinal chemistry and materials science .
Safety and Handling Protocols
Understanding the safety data of this compound is crucial for its handling and storage. It’s not classified as a hazardous substance, which simplifies the protocols for its use in research settings. However, appropriate safety measures, such as avoiding dust formation and using protective equipment, are advised .
Environmental Impact Assessment
The compound does not require special environmental precautions, indicating a lower risk profile for ecological systems. This aspect is particularly important when considering the large-scale production and disposal of chemical substances .
First Aid Measures
Research involving this compound includes developing first aid measures in case of accidental exposure. This is essential for ensuring the safety of researchers and laboratory personnel .
Firefighting Measures
The compound’s behavior in fire conditions is studied to provide guidelines for firefighting measures. This includes the identification of suitable extinguishing media and special hazards that might arise from the substance during thermal decomposition .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-5-hydroxy-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c17-12-6-4-11(5-7-12)10-18-9-8-13-14(16(18)20)2-1-3-15(13)19/h1-7,19H,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYCIYCCSYPVQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1C(=CC=C2)O)CC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorobenzyl)-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-(2,4-Difluorophenyl)isoxazol-3-yl]acetic acid](/img/structure/B1460923.png)


![4-Propylthiopheno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1460926.png)
![5-[(4-Chloro-2-fluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1460929.png)






![3-{2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}propanoic acid](/img/structure/B1460943.png)
![5-[2-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1460944.png)
